
1-(4-(4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22FN3O4S and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging Agents for Brain Diseases
Evaluation of [18F]DASA-23 for Glioma Imaging : A novel radiopharmaceutical, 1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23), has been developed to measure pyruvate kinase M2 levels by positron emission tomography (PET). This enzyme plays a critical role in the metabolism of tumors, including glioblastoma, which makes [18F]DASA-23 a promising agent for non-invasive delineation of low-grade and high-grade gliomas based on aberrantly expressed PKM2 (Patel et al., 2019).
Human Biodistribution and Radiation Dosimetry of [18F]DASA-23 : The safety, biodistribution, and radiation dosimetry of [18F]DASA-23 have been assessed in healthy volunteers. The study indicates that [18F]DASA-23 can be used safely to evaluate pyruvate kinase M2 levels, offering a new avenue for visualizing intracranial malignancies through PET imaging (Beinat et al., 2020).
Metabolism and Disposition Studies
- Disposition and Metabolism of Orexin Receptor Antagonist : A study on the disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans, reveals extensive metabolism and the formation of unique metabolites. This research provides insights into the elimination pathways and metabolism of compounds containing similar structural elements, enhancing our understanding of their pharmacokinetics and pharmacodynamics (Renzulli et al., 2011).
properties
IUPAC Name |
1-[4-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-15-3-5-17(6-4-15)20-24-21(31(28,29)19-9-7-18(23)8-10-19)22(30-20)26-13-11-25(12-14-26)16(2)27/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBURXZWHOYGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

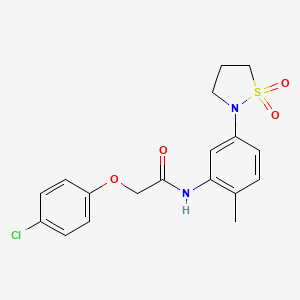

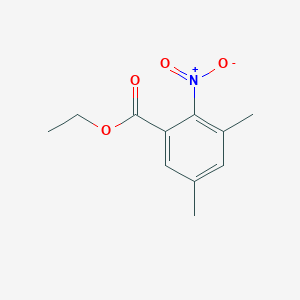

![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2714904.png)
![2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine](/img/structure/B2714907.png)

![2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)propyl-(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2714913.png)
![2-(4-chlorophenoxy)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2714915.png)
![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide](/img/structure/B2714916.png)
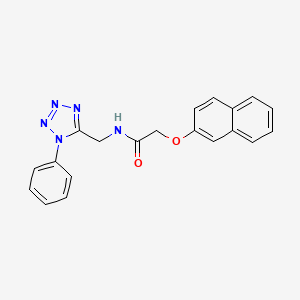
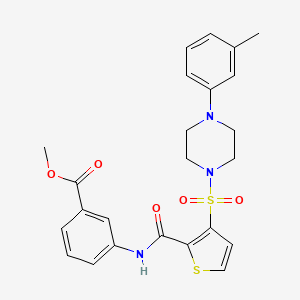
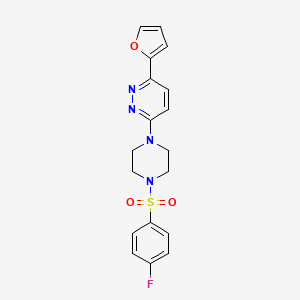
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2714920.png)